Isoform Selectivity: Turosteride vs. Finasteride on Human 5α-Reductase Type 1 and 2
Turosteride and finasteride are both selective for the type 2 isoform of human 5α-reductase, but with distinct potency and selectivity profiles. In a comparative study using recombinant human enzymes, turosteride inhibited the type 2 isoform with a Ki of 21.7 nM, while finasteride showed a Ki of 7.3 nM [1]. The selectivity ratio (Ki type 1 / Ki type 2) was approximately 15-fold for turosteride (Ki type 1 = 330 nM) compared to a similar 15-fold ratio for finasteride (Ki type 1 = 108 nM) [1]. While finasteride is ~3-fold more potent at the type 2 enzyme, turosteride's higher Ki for type 1 (330 nM vs 108 nM) indicates a potentially cleaner functional selectivity profile at certain concentrations [1].
| Evidence Dimension | Inhibition constant (Ki) for human 5α-reductase isoforms |
|---|---|
| Target Compound Data | Ki (type 2) = 21.7 nM; Ki (type 1) = 330 nM |
| Comparator Or Baseline | Finasteride: Ki (type 2) = 7.3 nM; Ki (type 1) = 108 nM |
| Quantified Difference | Finasteride is 3-fold more potent at type 2 isoform. Turosteride is 3-fold less potent at type 1 isoform (330 nM vs 108 nM). |
| Conditions | Recombinant human 5α-reductase type 1 and type 2 expressed in baculovirus-directed insect cell system. |
Why This Matters
This data allows researchers to select the appropriate tool: finasteride for maximal type 2 inhibition, or turosteride for studies requiring a defined window of type 2 selectivity with lower type 1 cross-reactivity.
- [1] Iehlé C, Delos S, Guirou O, et al. Human prostatic steroid 5 alpha-reductase isoforms--a comparative study of selective inhibitors. J Steroid Biochem Mol Biol. 1995 Sep;54(5-6):273-9. View Source
